Vericiguat impurity-1

Analytical Method Validation RP-UPLC Pharmaceutical Quality Control

Impurity reference standards require exact chemical identity verification; substituting analogs invalidates ICH Q2(R1) method validation. The designation 'Vericiguat impurity-1' refers commercially to two entities-confirm CAS 2135333-04-7 (5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) or CAS 1350653-30-3 (triamine derivative) before procurement. • Enables linearity validation across 2.5-15 μg/mL (r²=0.999) per published RP-UPLC methods. • Supports ANDA regulatory submissions with traceability to pharmacopeial monographs (USP/EP). • Supplied with comprehensive CoA, HPLC, MS, and NMR characterization data.

Molecular Formula C14H9F2N3O2
Molecular Weight 289.24 g/mol
Cat. No. B15236768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVericiguat impurity-1
Molecular FormulaC14H9F2N3O2
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=O)O)F
InChIInChI=1S/C14H9F2N3O2/c15-9-5-10-12(14(20)21)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H,20,21)
InChIKeySJRPHOSEVJKVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vericiguat Impurity-1 as an Analytical Reference Standard


Vericiguat impurity-1 is a chemically defined, structurally related substance of the soluble guanylate cyclase (sGC) stimulator Vericiguat (BAY 1021189) [1]. Its primary designation as a reference standard is to enable the development, validation, and routine execution of selective and quantitative analytical methods for the detection and control of this specific impurity in Vericiguat active pharmaceutical ingredient (API) and drug products [2]. The term 'Vericiguat impurity-1' is used commercially to refer to at least two distinct chemical entities: 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine (CAS 1350653-30-3) and 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 2135333-04-7), highlighting the critical need for exact chemical identity verification during procurement [3].

1

Analytical reference standard for Vericiguat impurity profiling methods

2

Two distinct CAS entities exist; exact identity verification required

3

Supports RP-UPLC method validation and ANDA regulatory workflows

Risk of Substituting Vericiguat Impurity-1 with Analogs


In pharmaceutical analysis, 'impurity-1' is not a universal or interchangeable class; it is a proprietary designation for a specific chemical entity defined by its retention time, response factor, and mass spectrometric signature within a validated analytical procedure [1]. Replacing a characterized impurity standard like Vericiguat impurity-1 with a structurally similar but non-identical analog (e.g., another pyrazolopyridine derivative) or a different Vericiguat impurity (e.g., impurity-2, nitrile impurity) fundamentally invalidates the analytical method. This is because the core method parameters—specifically the established linearity range (2.5-15 μg/mL) and correlation coefficient (r²=0.999) [2]—are unique to the interaction of impurity-1 with the specific chromatographic system. Substitution introduces unknown and unvalidated variables in peak purity, resolution, and quantification, rendering the results non-compliant with ICH Q2(R1) validation guidelines and potentially leading to erroneous product release decisions.

Target

Characterized Impurity-1 Standard

Specific CAS, validated retention time, response factor, and linearity per ICH Q2(R1).

Substitute

Analog or Different Impurity Number

May shift peak resolution, linearity, and quantification; limits method compliance and may require revalidation.

Vericiguat Impurity-1: Performance Evidence


RP-UPLC Linearity: Impurity-1 vs. Impurity-2

In a validated RP-UPLC method for Vericiguat impurity profiling, Vericiguat impurity-1 (Imp-1) and impurity-2 (Imp-2) were quantified over a linear concentration range of 2.5–15 μg/mL, with both analytes demonstrating a correlation coefficient (r²) of 0.999 [1]. The method provides a specific, selective, and quantitative means to distinguish Imp-1 from Imp-2 and the Vericiguat API, which was validated over a separate range of 37.5–225 μg/mL [1].

RP-UPLC Linearity
Head-to-head
r² = 0.999 over 2.5–15 μg/mL; distinct retention times
Supports method specificity for ANDA impurity control
Equivalent linearity, but chromatographic separation enables selective quantification
Analytical Method Validation RP-UPLC Pharmaceutical Quality Control

Structural Differentiation of Impurity-1 Compounds

The term 'Vericiguat impurity-1' is ambiguous, as it is used commercially to refer to two chemically distinct compounds with different molecular weights, formulas, and CAS numbers. One is 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine (CAS 1350653-30-3, MW 368.4, C17H14F2N8) [1]. The other is 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 2135333-04-7, MW 289.24, C14H9F2N3O2) . A generic 'impurity standard' without precise CAS number verification is scientifically worthless for method development.

Structural Identity
Class-level inference
CAS 1350653-30-3 (MW 368.4) vs CAS 2135333-04-7 (MW 289.24)
Two chemically distinct entities share commercial name; CAS verification critical
Different cores and molecular weights lead to divergent chromatographic behavior
Analytical Reference Standard Structural Elucidation CAS Registry

Regulatory Comparison: Impurity-1 vs. Non-Pharmacopeial Standards

Commercially available Vericiguat impurity-1 standards are supplied with detailed characterization data compliant with regulatory guidelines and are intended for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of Vericiguat [1]. These standards can be traced against pharmacopeial standards (USP or EP) based on feasibility [1]. A generic research-grade chemical of similar structure would lack this specific documentation and regulatory alignment.

Regulatory Documentation
Supporting evidence
CoA with NMR, MS, HPLC purity; traceability to USP/EP feasible
Documentation may support regulatory readiness
Research-grade analogs lack impurity-specific qualification package
ANDA Filing Regulatory Compliance Reference Standard

Analytical Selectivity and Physicochemical Differentiation from API

Vericiguat impurity-1, in its carboxylic acid form (CAS 2135333-04-7), has a molecular weight of 289.24 g/mol and a formula of C14H9F2N3O2, differing significantly from the Vericiguat API (C19H16F2N8O2, MW 426.39) . In a validated RP-UPLC method, this difference is exploited to achieve baseline resolution between the impurity-1 peak and the Vericiguat peak, enabling selective quantification. The Vericiguat API is quantified over a separate, higher linearity range (37.5-225 μg/mL) [1].

API Differentiation
Head-to-head
Impurity-1 MW 289.24, 2.5–15 μg/mL vs API MW 426.39, 37.5–225 μg/mL
Baseline resolution ensured; supports purity monitoring context
Large MW difference and separate validated ranges avoid co-elution
Analytical Selectivity Chromatography Physicochemical Properties

Vericiguat Impurity-1: Application Scenarios


Method Development and QC for ANDA Filing

A generic pharmaceutical company developing an Abbreviated New Drug Application (ANDA) for Vericiguat tablets requires a highly characterized impurity-1 standard (CAS 2135333-04-7) to validate their in-house RP-HPLC/UPLC method. The evidence from a published RP-UPLC method [1] provides a validated starting point (2.5–15 μg/mL linearity range), allowing the analytical team to use the compound to demonstrate method specificity, accuracy, and precision, meeting ICH Q2(R1) and Q3B(R2) guidelines for impurity testing. The availability of a standard with traceability to pharmacopeial monographs [2] streamlines the regulatory review process.

Stability and Forced Degradation Studies

A pharmaceutical R&D group conducting forced degradation studies on Vericiguat API to identify potential degradation products. As Vericiguat is sensitive to oxidative and alkaline degradation [3], the team uses Vericiguat impurity-1 as a primary reference marker. During method development for a stability-indicating assay, they spike the API with impurity-1 to confirm that the method achieves baseline resolution between the Vericiguat peak and the impurity-1 peak under all stressed conditions. This confirms the method's suitability for monitoring long-term stability and establishing the drug product's shelf life.

Batch Release and Specification Setting for API

A contract manufacturing organization (CMO) producing commercial batches of Vericiguat API must adhere to stringent internal specifications, such as ≤0.2% for any single unknown impurity . By using a certified Vericiguat impurity-1 reference standard, the CMO's QC laboratory can accurately identify and quantify this specific known impurity in every batch, ensuring it remains below the established threshold. This quantitative data is essential for the Certificate of Analysis (CoA) and is a mandatory requirement for releasing the API to the drug product manufacturer.

Method Cross-Validation and Laboratory Transfer

A pharmaceutical company is transferring a validated Vericiguat impurity method from its R&D site to a new commercial QC laboratory. To ensure successful method transfer and reproducibility, the new site procures a new lot of Vericiguat impurity-1. The new standard is qualified against the existing standard using the validated method. The quantitative data, such as system suitability parameters (e.g., retention time, peak area RSD, resolution from API) and the linearity performance [1], are used to demonstrate that the method performs equivalently, a critical step in qualifying the new facility for GMP operations.

Application
Selection Property
Validation Focus
ANDA method development
Validated linearity & selectivity
ICH Q2(R1) compliance
Forced degradation studies
Stability-indicating specificity
Resolution under stress conditions
API batch release
Certified impurity identity
Quantitative CoA compliance
Method transfer
System suitability parameters
Reproducibility across sites
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